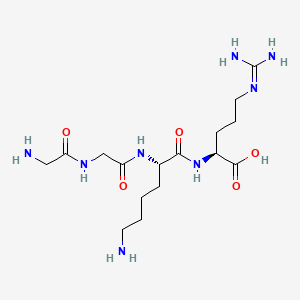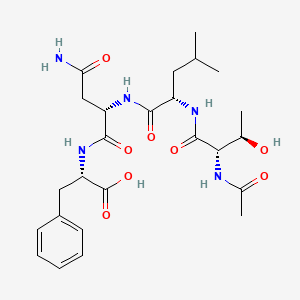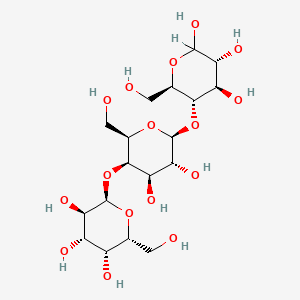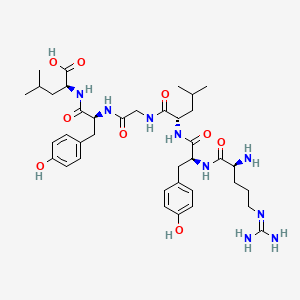
Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester
Übersicht
Beschreibung
Carbamic acids are compounds of the form RR′NCOOH, where R and R′ are organic groups or hydrogen . They can be seen as both an amine and carboxylic acid . Deprotonation of a carbamic acid yields a carbamate anion RR′NCOO−, the salts of which can be relatively stable . Carbamate is also a term used for esters of carbamic acids, such as methyl carbamate H2N−C (=O)−OCH3 .
Synthesis Analysis
Carbamic acid can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures . This also yields ammonium carbamate [NH4]+[NH2CO2]− .Molecular Structure Analysis
Carbamic acid is a planar molecule . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− .Chemical Reactions Analysis
Esters, including carbamic acid esters, can undergo hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific carbamic acid ester would depend on the specific compound. For example, carbosulfan, a carbamic acid ester, has a molecular weight of 380.545 .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Theoretical Studies
Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester, and its derivatives have been studied for their solvatochromism, showcasing how these compounds interact with solvents of varying polarity and hydrogen bonding capabilities. Santo et al. (2003) examined derivatives of naphthyridines, including 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, revealing the relative stabilities of isomers and their interaction with solvents (Santo et al., 2003).
Chemical Synthesis
The compound's utility in chemical synthesis is demonstrated in the production of other complex molecules. For instance, Hansen et al. (1991) synthesized various carbamic acid esters as prodrug forms for dopaminergic drugs, highlighting the importance of this chemical structure in drug development (Hansen et al., 1991).
Configurational Purity Analysis
Sonnet and Hayes (1995) converted the methyl ester of lesquerolic acid to a carbamate with (S)-1-(1′-naphthyl)ethylisocyanate, demonstrating a method to analyze configurational purity. This shows the compound's utility in analytical chemistry for studying the configuration of complex organic molecules (Sonnet & Hayes, 1995).
Environmental Studies
The compound has also been studied in environmental contexts. Georghiou and Garber (1965) investigated the inheritance of carbamate-resistance in houseflies, contributing to our understanding of pesticide resistance in agricultural pests (Georghiou & Garber, 1965).
Metabolic Pathways
In a biological context, Liu and Bollag (1971) explored the metabolic transformation of carbaryl, a related compound, by Aspergillus terreus, shedding light on the metabolic pathways and biodegradation of carbamate pesticides (Liu & Bollag, 1971).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-hydroxynaphthalen-1-yl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-12(15)16-11-7-3-4-8-9(11)5-2-6-10(8)14/h2-7,14H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIMSJGGKSUKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205840 | |
| Record name | Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester | |
CAS RN |
5721-72-2 | |
| Record name | 1,5-Naphthalenediol, 1-(N-methylcarbamate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5721-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005721722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















